molecular formula C8H10IN3 B13319623 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine

Cat. No.: B13319623
M. Wt: 275.09 g/mol
InChI Key: GWHXKAUZNUEORC-UHFFFAOYSA-N
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Description

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine is a halogenated pyrimidine derivative featuring a pyrrolidine ring attached to the pyrimidine core at the 2-position. Its structural uniqueness lies in the pyrrolidin-2-yl substituent, a secondary amine that may influence solubility, steric interactions, and metabolic stability compared to tertiary amine analogs .

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

5-iodo-2-pyrrolidin-2-ylpyrimidine

InChI

InChI=1S/C8H10IN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2

InChI Key

GWHXKAUZNUEORC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, pyrrolidin-2-one derivatives, and complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine, focusing on substituent variations, synthetic routes, and biological implications:

Compound Name Substituent Molecular Weight Synthesis Method Key Properties/Findings References
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine Pyrrolidin-1-yl (tertiary amine) 305.12 g/mol Nickel-catalyzed cross-coupling Higher steric hindrance due to tertiary amine; used in asymmetric reductive cross-coupling.
5-Iodo-2-(piperidin-1-yl)pyrimidine Piperidin-1-yl 319.15 g/mol Nucleophilic substitution Six-membered ring increases lipophilicity; yields ~73–76% in coupling reactions.
5-Iodo-2-(piperazin-1-yl)pyrimidine Piperazin-1-yl 320.13 g/mol Not specified (commercially available) Dual nitrogen atoms enhance hydrogen-bonding capacity; potential for improved solubility.
5-Iodopyrimidin-2-amine -NH₂ (primary amine) 225.99 g/mol Crystallized from THF Planar structure with strong hydrogen-bonding capacity; stable crystalline form.
5-Iodo-2-(4-methoxyphenoxy)pyrimidine 4-Methoxyphenoxy 328.11 g/mol Not specified (commercially available) Aromatic substituent increases π-π stacking potential; reduced basicity.
5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) Deoxyribose sugar 370.09 g/mol Enzymatic conversion from precursors Prodrug for IUdR; low toxicity, high tumor DNA incorporation, and radiosensitization.

Structural and Functional Differences

  • Substituent Effects: Pyrrolidin-2-yl vs. Pyrrolidin-1-yl: The secondary amine in the target compound (pyrrolidin-2-yl) may confer greater hydrogen-bonding capacity and conformational flexibility compared to the tertiary amine in pyrrolidin-1-yl analogs . Piperidine vs. Aromatic vs. Aliphatic Substituents: Phenoxy groups (e.g., 4-methoxyphenoxy) enhance π-π interactions but reduce nucleophilicity at the pyrimidine core .
  • Synthetic Accessibility :

    • Nickel-catalyzed cross-coupling (e.g., for pyrrolidin-1-yl derivatives) offers high yields but requires precise control of reaction conditions .
    • Nucleophilic substitution (e.g., for piperidin-1-yl derivatives) is straightforward but may generate regioisomeric byproducts .

Physicochemical and Crystallographic Data

  • 5-Iodopyrimidin-2-amine : X-ray crystallography reveals a planar pyrimidine ring with amine hydrogens participating in intermolecular hydrogen bonds, stabilizing its crystal lattice .
  • IPdR Pharmacokinetics : Peak plasma IUdR levels (40–75 µM) occur within 15–45 minutes of IPdR administration, indicating rapid hepatic conversion .

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